Eprosartan Ethyl-d5 Methyl Diester
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Overview
Description
Eprosartan Ethyl-d5 Methyl Diester: is a derivative of eprosartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is labeled with deuterium, which is often used in scientific research to study metabolic pathways and drug interactions due to its stability and distinguishable mass from hydrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eprosartan Ethyl-d5 Methyl Diester involves multiple steps, starting from the basic structure of eprosartan. The process includes the introduction of deuterium atoms into the ethyl and methyl groups. This can be achieved through deuterium exchange reactions or by using deuterated reagents. The reaction conditions typically involve the use of organic solvents like ethanol or chloroform, and the reactions are carried out under controlled temperatures to ensure the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification. The use of deuterated reagents in bulk and maintaining stringent reaction conditions are crucial for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: Eprosartan Ethyl-d5 Methyl Diester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Eprosartan Ethyl-d5 Methyl Diester is widely used in scientific research due to its unique properties:
Chemistry: Used to study reaction mechanisms and pathways involving eprosartan derivatives.
Biology: Employed in metabolic studies to trace the pathways of eprosartan in biological systems.
Medicine: Investigated for its potential therapeutic effects and interactions with other drugs.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Eprosartan Ethyl-d5 Methyl Diester exerts its effects by blocking the angiotensin II receptor, specifically the AT1 receptor, found in various tissues such as vascular smooth muscle and the adrenal gland. This blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, it inhibits norepinephrine production, further contributing to its antihypertensive effects .
Comparison with Similar Compounds
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different chemical structure.
Valsartan: Similar to eprosartan but with distinct pharmacokinetic properties.
Telmisartan: Known for its longer half-life and additional benefits in metabolic syndrome.
Uniqueness of Eprosartan Ethyl-d5 Methyl Diester: this compound is unique due to the incorporation of deuterium, which enhances its stability and allows for detailed metabolic studies. This makes it particularly valuable in research settings where precise tracking of the compound is required.
Properties
CAS No. |
1346606-20-9 |
---|---|
Molecular Formula |
C26H30N2O4S |
Molecular Weight |
471.627 |
IUPAC Name |
methyl 4-[[2-butyl-5-[(E)-3-oxo-3-(1,1,2,2,2-pentadeuterioethoxy)-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C26H30N2O4S/c1-4-6-9-24-27-17-22(15-21(26(30)32-5-2)16-23-8-7-14-33-23)28(24)18-19-10-12-20(13-11-19)25(29)31-3/h7-8,10-15,17H,4-6,9,16,18H2,1-3H3/b21-15+/i2D3,5D2 |
InChI Key |
DRNXMWWTAZQPCI-XBYZVBMGSA-N |
SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=C(CC3=CC=CS3)C(=O)OCC |
Synonyms |
(αE)-α-[[2-Butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazol-5-yl]_x000B_methylene]-2-thiophenepropanoic Acid Ethyl Ester; Methyl 4-((5-((E)-2-_x000B_(Ethoxycarbonyl)-3-(thien-2-yl)prop-1-enyl)-2-butyl-1H-imidazol-1-yl)methyl)benzoate; |
Origin of Product |
United States |
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